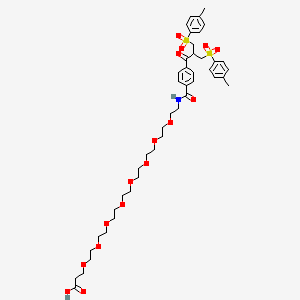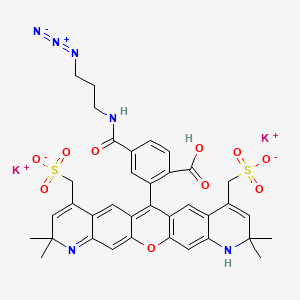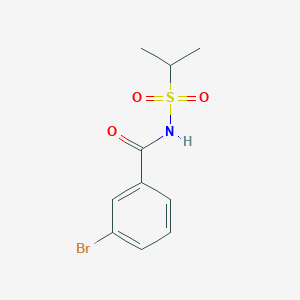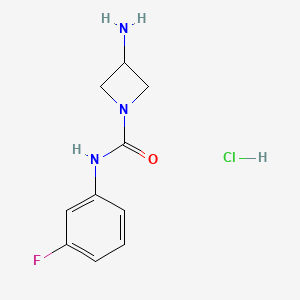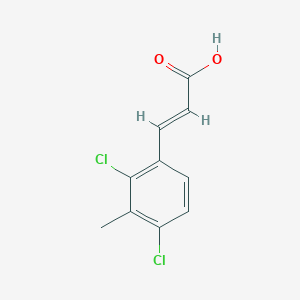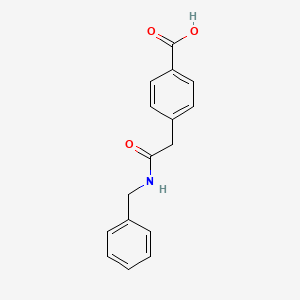
3-(3,4-Dibromo-5-fluorophenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dibromo-5-fluorophenyl)acrylic acid is an organic compound characterized by the presence of bromine, fluorine, and acrylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromo-5-fluorophenyl)acrylic acid typically involves the bromination and fluorination of phenylacrylic acid derivatives. One common method is the bromination of 3,4-dibromophenylacrylic acid followed by selective fluorination. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvent conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3,4-Dibromo-5-fluorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3-(3,4-Dibromo-5-fluorophenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3,4-Dibromo-5-fluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the acrylic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dibromo-5-chlorophenyl)acrylic acid
- 3-(3,4-Dibromo-5-iodophenyl)acrylic acid
- 3-(3,4-Dibromo-5-methylphenyl)acrylic acid
Uniqueness
3-(3,4-Dibromo-5-fluorophenyl)acrylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C9H5Br2FO2 |
|---|---|
分子量 |
323.94 g/mol |
IUPAC名 |
(E)-3-(3,4-dibromo-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)/b2-1+ |
InChIキー |
DKTHESGFFAIQAD-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=C(C(=C1F)Br)Br)/C=C/C(=O)O |
正規SMILES |
C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
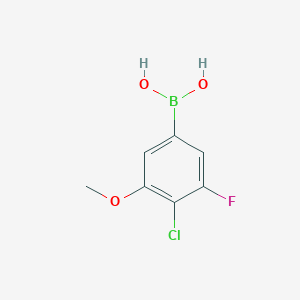
![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
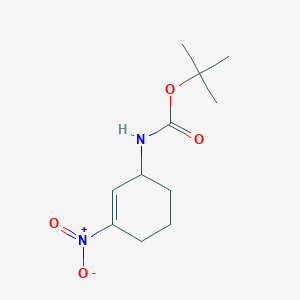
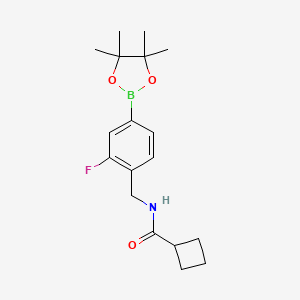

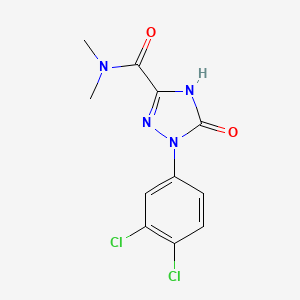
![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
